

Unveiling the Molecular Architecture: A Spectroscopic Validation of 2-Bromo-4-methoxyphenylacetic Acid

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Compound of Interest

Compound Name: 2-Bromo-4-methoxyphenylacetic acid

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A comprehensive spectroscopic analysis confirms the structural integrity of **2-Bromo-4-methoxyphenylacetic acid**, a key building block in pharmaceutical and chemical research. This guide provides a comparative validation against related compounds, 4-methoxyphenylacetic acid and 2-bromophenylacetic acid, supported by detailed experimental protocols and spectral data interpretation.

In the landscape of drug discovery and organic synthesis, the precise structural elucidation of intermediate compounds is paramount. **2-Bromo-4-methoxyphenylacetic acid**, with its strategic placement of bromo and methoxy functional groups, presents a valuable scaffold for the development of novel therapeutics. This report details the validation of its molecular structure using a suite of spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS).

To provide a robust validation, the spectroscopic data for **2-Bromo-4-methoxyphenylacetic acid** is compared with two structurally similar molecules: 4-methoxyphenylacetic acid, which lacks the bromine substituent, and 2-bromophenylacetic acid, which is devoid of the methoxy group. This comparative approach allows for a definitive assignment of spectral features and a confident confirmation of the target structure.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Bromo-4-methoxyphenylacetic acid** and its comparative counterparts.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	Ar-H	-CH ₂ -	-OCH ₃	-COOH
2-Bromo-4-methoxyphenylacetic acid	7.48 (d), 7.19 (dd), 6.86 (d)	3.56 (s)	3.89 (s)	~11-12 (broad s)
4-Methoxyphenylacetic acid	7.22 (d), 6.88 (d)	3.57 (s)	3.78 (s)	~11-12 (broad s)
2-Bromophenylacetic acid	7.58 (dd), 7.33-7.27 (m), 7.18 (td), 7.18 (s)	3.87 (s)	N/A	~11-12 (broad s)

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	Aromatic Carbons	-CH ₂ -	-OCH ₃	C=O
2-Bromo-4-methoxyphenylacetic acid	155.5, 134.6, 129.6, 127.0, 112.2, 111.9	39.9	56.5	178.0
4-Methoxyphenylacetic acid	158.8, 130.4, 126.1, 114.1	40.2	55.2	178.5
2-Bromophenylacetic acid	134.7, 132.8, 131.5, 129.2, 127.7, 124.8	40.8	N/A	177.1

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound	O-H (Carboxylic Acid)	C=O (Carboxylic Acid)	C-O (Ether/Acid)	C-Br
2-Bromo-4-methoxyphenylacetic acid (Expected)	3200-2500 (broad)	~1700	~1250 & ~1030	~650
4-Methoxyphenylacetic acid	3300-2500 (broad)	1705	1245 & 1033	N/A
2-Bromophenylacetic acid	3200-2500 (broad)	1708	~1280	667

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragments
2-Bromo-4-methoxyphenylacetic acid (Expected)	244/246 (1:1 ratio)	[M-COOH] ⁺ , [M-Br] ⁺ , fragments from cleavage of the acetic acid side chain
4-Methoxyphenylacetic acid	166	121 ([M-COOH] ⁺)
2-Bromophenylacetic acid	214/216 (1:1 ratio)	169/171 ([M-COOH] ⁺), 135 ([M-Br] ⁺)

Interpretation of Spectroscopic Data

The combined analysis of the spectroscopic data provides a clear and unambiguous confirmation of the structure of **2-Bromo-4-methoxyphenylacetic acid**.

- ¹H NMR: The proton NMR spectrum of **2-Bromo-4-methoxyphenylacetic acid** displays three distinct signals in the aromatic region, consistent with a trisubstituted benzene ring. The presence of singlets for the methylene (-CH₂-) and methoxy (-OCH₃) groups further

supports the proposed structure. The downfield shift of one of the aromatic protons is characteristic of the deshielding effect of the adjacent bromine atom.

- ¹³C NMR: The carbon NMR spectrum shows the expected number of carbon signals. The chemical shifts of the aromatic carbons are influenced by both the electron-donating methoxy group and the electron-withdrawing bromine atom. The positions of the carbonyl, methylene, and methoxy carbons are in good agreement with the proposed structure and the data from the comparative compounds.
- IR Spectroscopy: Although a specific spectrum for **2-Bromo-4-methoxyphenylacetic acid** was not found, the expected characteristic absorption bands can be inferred. A broad O-H stretch for the carboxylic acid, a sharp C=O stretch, C-O stretching bands for the ether and carboxylic acid, and a C-Br stretch in the fingerprint region are all anticipated and consistent with the functional groups present in the molecule.
- Mass Spectrometry: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (at m/z 244 and 246 with approximately equal intensity) due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Key fragmentation pathways would involve the loss of the carboxylic acid group and the bromine atom, providing further structural confirmation.

Experimental Protocols

The following are detailed methodologies for the spectroscopic techniques used in this analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- Data Acquisition: For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans were necessary due to the lower natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

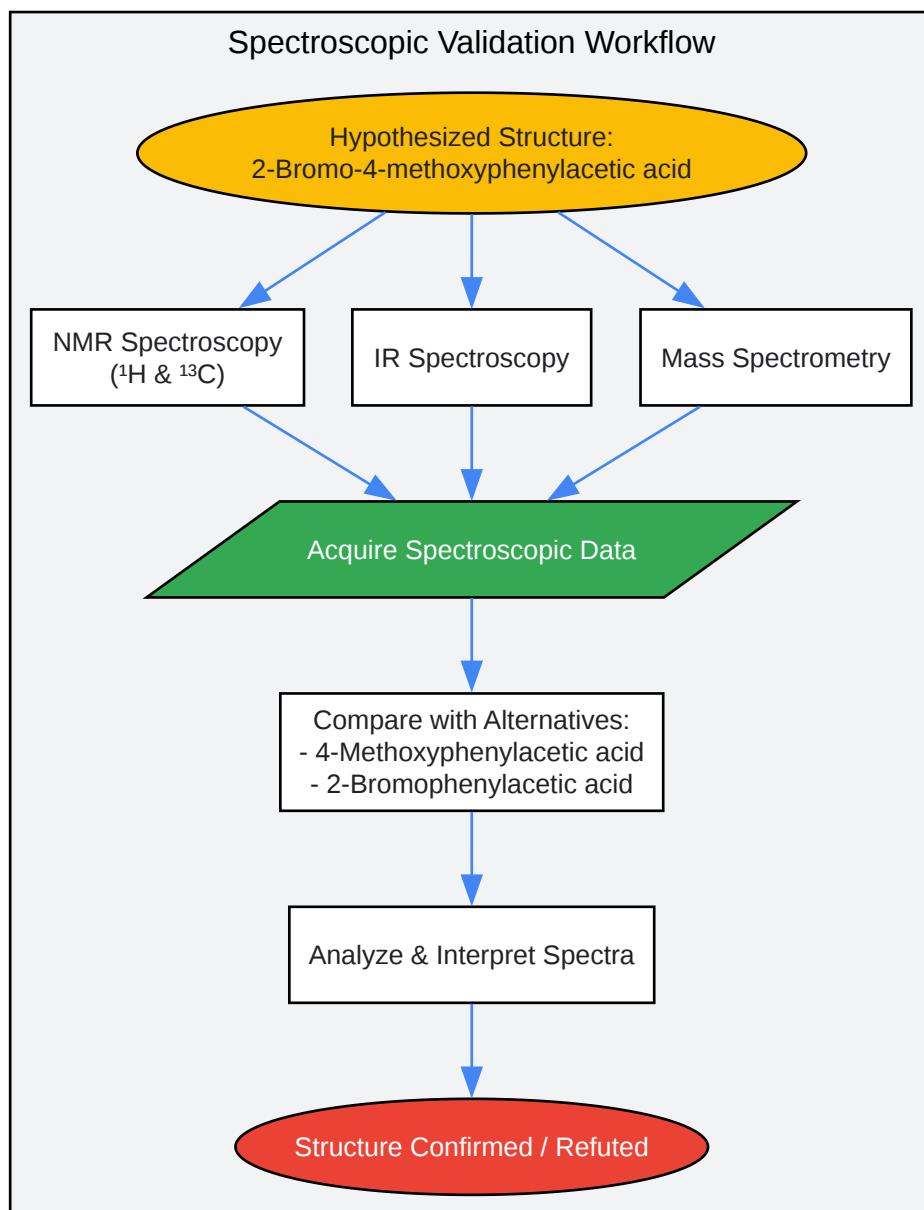
- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory. Pressure was applied to ensure good contact between the sample and the crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.
- Data Acquisition: The spectrum was recorded over the range of 4000-400 cm^{-1} by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was taken prior to the sample measurement.

3. Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) was used, with an electron beam energy of 70 eV.
- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
- Detection: An electron multiplier was used to detect the ions.

Visualizing Structural Validation

The following diagrams illustrate the logical workflow for validating the structure of **2-Bromo-4-methoxyphenylacetic acid** and the relationship between its structure and the expected spectroscopic signals.



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Caption: Workflow for the spectroscopic validation of **2-Bromo-4-methoxyphenylacetic acid**.

- To cite this document: BenchChem. [Unveiling the Molecular Architecture: A Spectroscopic Validation of 2-Bromo-4-methoxyphenylacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1276812#validating-the-structure-of-2-bromo-4-methoxyphenylacetic-acid-using-spectroscopy>]

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